An In-Depth Technical Guide to 5-Methylisoxazole-3-carbonitrile
An In-Depth Technical Guide to 5-Methylisoxazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-carbonitrile (CAS No: 57351-99-2), a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its potential applications in drug discovery and development. Safety and handling information is also provided.
Chemical Identity and Properties
5-Methylisoxazole-3-carbonitrile is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[1] Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of more complex molecules.[2]
General Information
| Property | Value | Reference(s) |
| CAS Number | 57351-99-2 | [1][3] |
| Molecular Formula | C₅H₄N₂O | [1][3] |
| Molecular Weight | 108.1 g/mol | [3] |
| IUPAC Name | 5-methyl-1,2-oxazole-3-carbonitrile | |
| Synonyms | 3-Cyano-5-methylisoxazole, 5-Methyl-3-isoxazolecarbonitrile | [1] |
| Physical Form | Liquid | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Boiling Point | 249.4 °C at 760 mmHg | [2] |
| Purity | Commonly available in 96% or 97% purity | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Methylisoxazole-3-carbonitrile can be logically approached through a multi-step process starting from the corresponding carboxylic acid, proceeding through an amide intermediate, followed by dehydration.
Synthetic Pathway
A plausible synthetic route involves three main steps:
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Synthesis of 5-Methylisoxazole-3-carboxylic acid: This can be achieved through the condensation of 2,5-hexanedione.[4]
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Amidation: The carboxylic acid is converted to 5-Methylisoxazole-3-carboxamide.
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Dehydration: The final step is the dehydration of the carboxamide to yield 5-Methylisoxazole-3-carbonitrile.
Caption: Synthetic pathway for 5-Methylisoxazole-3-carbonitrile.
Experimental Protocol: Dehydration of 5-Methylisoxazole-3-carboxamide
While a specific protocol for 5-Methylisoxazole-3-carbonitrile is not extensively documented, a general and effective method for the dehydration of heterocyclic carboxamides to their corresponding nitriles involves the use of cyanuric chloride in an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). This method is advantageous due to its mild reaction conditions and generally good yields.
Materials:
-
5-Methylisoxazole-3-carboxamide
-
Cyanuric chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous organic solvent (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methylisoxazole-3-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide.
-
Cool the solution in an ice bath.
-
Slowly add cyanuric chloride (1.1 eq) to the cooled solution while stirring. Maintain the temperature below 5 °C during the addition.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Methylisoxazole-3-carbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the dehydration of 5-Methylisoxazole-3-carboxamide.
Applications in Drug Discovery and Development
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[5] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5]
While direct biological activity data for 5-Methylisoxazole-3-carbonitrile is limited, its role as a synthetic intermediate is of significant interest. The nitrile group is a versatile functional handle that can be converted into other functionalities, such as amines, amides, and tetrazoles, which are important pharmacophores.
Derivatives of the closely related 5-methylisoxazole-3-carboxylic acid have been utilized in the synthesis of aminopyrazole amide derivatives that act as Raf kinase inhibitors .[6] Raf kinases are key components of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.
Caption: Inhibition of the Raf kinase signaling pathway.
Given this precedent, 5-Methylisoxazole-3-carbonitrile represents a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.
Safety and Handling
Detailed toxicological data for 5-Methylisoxazole-3-carbonitrile is not extensively available. As with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
General Precautions:
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Avoid contact with skin and eyes.
-
Do not ingest or inhale.
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Keep away from heat, sparks, and open flames.
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Store in a cool, dry, and well-ventilated area in a tightly sealed container.
In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and emergency procedures.
Conclusion
5-Methylisoxazole-3-carbonitrile is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is feasible, and its functional group provides a gateway to a wide array of more complex, biologically active molecules. Further research into its own biological properties and its application as a building block for novel therapeutics is warranted.
References
- 1. 5-Methylisoxazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
- 2. Buy 3-Methylisoxazole-5-carbonitrile | 65735-07-1 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smolecule.com [smolecule.com]
